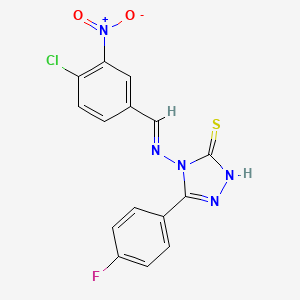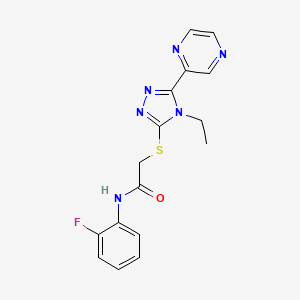
3-(4-Isobutylphenyl)-1-P-tolyl-1H-pyrazole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-异丁基苯基)-1-对甲苯基-1H-吡唑-5-羧酸是一种合成的有机化合物,由于其独特的化学结构和潜在的应用,在各个科学领域引起了人们的兴趣。该化合物以吡唑环的存在为特征,吡唑环是一种含有两个氮原子的五元杂环。异丁基苯基和甲苯基的存在进一步增强了它的化学性质,使其成为化学、生物学和医学研究中的一个有价值的课题。
准备方法
合成路线和反应条件
3-(4-异丁基苯基)-1-对甲苯基-1H-吡唑-5-羧酸的合成通常涉及多个步骤,从易获得的起始原料开始。一种常见的合成路线包括以下步骤:
吡唑环的形成: 第一步涉及通过肼与β-二酮的反应形成吡唑环。该反应通常在回流条件下,在乙醇或甲醇等合适的溶剂存在下进行。
异丁基苯基的引入: 下一步涉及通过傅-克酰化反应引入异丁基苯基。该反应使用异丁基苯和酰化剂(如乙酰氯),在路易斯酸催化剂(如氯化铝)存在下进行。
甲苯基的引入:
工业生产方法
3-(4-异丁基苯基)-1-对甲苯基-1H-吡唑-5-羧酸的工业生产遵循类似的合成路线,但规模更大。反应条件经过优化,以确保最终产品的产率和纯度。使用连续流动反应器和自动化系统有助于有效地扩大生产过程。
化学反应分析
反应类型
3-(4-异丁基苯基)-1-对甲苯基-1H-吡唑-5-羧酸经历各种化学反应,包括:
氧化: 该化合物可以使用氧化剂(如高锰酸钾或三氧化铬)氧化,形成相应的羧酸或酮。
还原: 还原反应可以使用还原剂(如氢化铝锂或硼氢化钠)进行,形成醇或胺。
取代: 该化合物可以发生取代反应,特别是亲电芳香取代,其中芳环上的取代基被其他基团取代。
常见试剂和条件
氧化: 酸性或碱性介质中的高锰酸钾。
还原: 无水乙醚中的氢化铝锂。
取代: 在催化剂存在下的卤化剂,如溴或氯。
主要产物
氧化: 羧酸、酮。
还原: 醇、胺。
取代: 卤代衍生物。
科学研究应用
3-(4-异丁基苯基)-1-对甲苯基-1H-吡唑-5-羧酸在科学研究中有着广泛的应用:
化学: 用作合成更复杂分子的结构单元。它也用于研究反应机理和开发新的合成方法。
生物学: 对其潜在的生物活性进行研究,包括抗炎和镇痛作用。
医药: 探索其作为药物合成中药物中间体的潜力。
工业: 用于开发新材料,并在各种工业过程中用作催化剂。
作用机制
3-(4-异丁基苯基)-1-对甲苯基-1H-吡唑-5-羧酸的作用机制涉及它与特定分子靶点和途径的相互作用。已知该化合物可以抑制某些酶,从而导致促炎介质的产生减少。这种抑制是通过该化合物与酶活性位点的结合来实现的,从而阻止了其正常功能。
相似化合物的比较
类似化合物
布洛芬: 2-(4-异丁基苯基)丙酸。
酮洛芬: 2-(3-苯甲酰基苯基)丙酸。
萘普生: 2-(6-甲氧基萘-2-基)丙酸。
独特性
3-(4-异丁基苯基)-1-对甲苯基-1H-吡唑-5-羧酸的独特性在于吡唑环上同时存在异丁基苯基和甲苯基。这种独特的结构赋予其独特的化学和生物学性质,使其成为研究和开发中的宝贵化合物。
属性
CAS 编号 |
618102-90-2 |
|---|---|
分子式 |
C21H22N2O2 |
分子量 |
334.4 g/mol |
IUPAC 名称 |
2-(4-methylphenyl)-5-[4-(2-methylpropyl)phenyl]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C21H22N2O2/c1-14(2)12-16-6-8-17(9-7-16)19-13-20(21(24)25)23(22-19)18-10-4-15(3)5-11-18/h4-11,13-14H,12H2,1-3H3,(H,24,25) |
InChI 键 |
HQACGJOFVYYNFD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)CC(C)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12029955.png)

![(5Z)-5-[[2-(ethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[2-(4-methoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12029966.png)
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-(4-benzylpiperazin-1-yl)acetohydrazide](/img/structure/B12029968.png)
![2-{(3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12029977.png)
![5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12029985.png)



![N-[(E)-naphthalen-1-ylmethylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide](/img/structure/B12030011.png)
![N-(2-methylphenyl)-6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B12030012.png)
![4-(4-Butoxy-3-methylbenzoyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12030017.png)
![2-(4-methyl-1-piperidinyl)-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12030025.png)

